4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
Description
This compound (CAS 797049-08-2) is a fluorinated benzonitrile derivative featuring a rigid ethynyl linker connecting two aromatic rings. The core structure comprises:
- 2-Fluorobenzonitrile moiety: A nitrile group at position 4 and a fluorine atom at position 2.
- 2,6-Difluorophenyl group: Substituted at position 4 with a pent-1-en-1-yl chain.
The fluorine atoms contribute to metabolic stability and lipophilicity, while the pentenyl chain may modulate steric bulk and solubility .
Properties
CAS No. |
797048-07-8 |
|---|---|
Molecular Formula |
C20H14F3N |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-pent-1-enylphenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-15-11-19(22)17(20(23)12-15)9-7-14-6-8-16(13-24)18(21)10-14/h4-6,8,10-12H,2-3H2,1H3 |
InChI Key |
CGDNJSIVLPLETI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a cross-coupling reaction that forms carbon-carbon bonds. This reaction often uses boron reagents and palladium catalysts under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, often using reagents like hydrogen or hydrides.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key differences between the target compound and related derivatives:
Key Observations:
Fluorine density correlates with metabolic stability but may reduce aqueous solubility.
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) is a shared synthetic strategy for ethynyl-linked compounds, as seen in the target compound and Example 124 () .
Pharmacological Potential: While the target compound lacks explicit therapeutic data, structurally related fluorinated benzonitriles (e.g., Cevipabulin) exhibit anticancer activity, suggesting possible applications in drug discovery .
Research Findings and Challenges
Physicochemical Properties
- Thermal Stability : Fluorinated aromatic systems typically exhibit high thermal stability, making the compound suitable for high-temperature applications.
- Electronic Properties : The ethynyl linker and electron-withdrawing nitrile group may enhance charge transport in materials science contexts.
Biological Activity
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a complex organic compound notable for its unique molecular structure and potential biological activities. The presence of multiple fluorine atoms and an ethynyl group enhances its reactivity and stability, making it a candidate for various applications in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of the compound includes carbon (C), hydrogen (H), fluorine (F), and nitrogen (N) atoms. Its structure can be represented as follows:
The compound features a benzonitrile moiety with fluorine substitutions, which are critical for its biological activity.
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The fluorine atoms enhance binding affinity to biological targets, potentially modulating their activity. This modulation may influence various biological pathways, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against gram-positive bacteria and fungi, suggesting that the compound may also possess similar bioactivity .
Case Studies
- Inhibition of Enzymatic Activity : In vitro studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example, its interaction with squalene synthase has been investigated, revealing an IC50 value indicating potent inhibition .
- Antitumor Effects : Preliminary studies suggest potential antitumor effects when combined with other therapeutic agents. For instance, combinations with established drugs have shown enhanced efficacy in inhibiting tumor growth in xenograft models .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds compared to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
